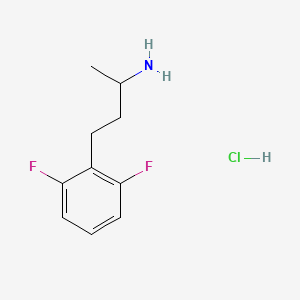

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride

描述

属性

IUPAC Name |

4-(2,6-difluorophenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c1-7(13)5-6-8-9(11)3-2-4-10(8)12;/h2-4,7H,5-6,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVOGNAMUJKUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Grignard Reagent

The synthesis begins with the generation of a Grignard reagent from 1-bromo-2,4-difluorobenzene. Magnesium metal is activated in tetrahydrofuran (THF) at 40°C, followed by gradual addition of 1-bromo-2,4-difluorobenzene to form the aryl magnesium bromide intermediate.

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF)

- Temperature : 40°C

- Molar Ratio : 1:1 (magnesium to aryl bromide)

Nucleophilic Addition to Epoxide Precursor

The Grignard reagent reacts with a preformed epoxide (e.g., 3,4-epoxy-2-butanol derivatives) to yield a secondary alcohol. This step is critical for introducing the butan-2-amine backbone.

Example :

- Epoxide : 3,4-Epoxy-2-butanol

- Reaction Time : 3.5 hours at room temperature

- Workup : Quenching with saturated NH₄Cl/brine, extraction with ethyl acetate

Epoxide Ring-Opening and Amine Formation

The secondary alcohol undergoes epoxide ring-opening using 1,2,4-triazole in acetonitrile under reflux. This step introduces the amine functionality via nucleophilic attack at the less hindered carbon.

Key Parameters :

- Reagent : 1,2,4-Triazole

- Base : Potassium carbonate

- Temperature : Reflux (~82°C)

- Yield : ~85% (crude)

Hydrochloride Salt Formation

The free base is treated with anhydrous HCl gas in diethyl ether to precipitate the hydrochloride salt. Crystallization from water/ethyl acetate yields the final product.

Purity : ≥95% (by NMR and HPLC)

Asymmetric Synthesis via Mitsunobu Reaction

Inversion of Configuration

A Mitsunobu reaction is employed to achieve stereochemical control. The secondary alcohol intermediate is treated with p-nitrobenzoic acid, triphenylphosphine, and diethyl azodicarboxylate (DEAD) to invert the configuration at the chiral center.

Reaction Conditions :

- Solvent : Dichloromethane

- Temperature : -15°C to 25°C

- Yield : Quantitative inversion (>99% ee)

One-Pot Process Optimization

Recent advancements enable a one-pot synthesis by combining epoxide formation, ring-opening, and salt precipitation. This reduces purification steps and improves overall yield.

Advantages :

- Yield : 78–82% (over three steps)

- Purity : Crystalline form avoids chromatography

Alternative Catalytic Methods

Stetter Reaction for Cyclopropane Intermediates

A thiamine/ascorbic acid-catalyzed Stetter reaction forms cyclopropane intermediates, which are subsequently functionalized to the target amine. This method avoids Grignard reagents but requires precise temperature control.

Conditions :

- Catalyst : Thiamine hydrochloride (5 mol%)

- Reductant : Ascorbic acid

- Solvent : 1,2-Propanediol

- Yield : 65–70%

Reductive Amination

A two-step reductive amination protocol uses 4-(2,6-difluorophenyl)butan-2-one and ammonium acetate in the presence of sodium cyanoborohydride. While simpler, this method struggles with stereochemical purity.

Limitations :

- Diastereomeric Ratio : 3:1 (syn:anti)

- Purification : Requires chiral chromatography

Comparative Analysis of Methods

| Method | Key Steps | Yield | Stereocontrol | Scalability |

|---|---|---|---|---|

| Grignard-Based Synthesis | Grignard addition, epoxide ring-opening | 78–82% | High (Mitsunobu) | Industrial |

| Stetter Reaction | Cyclopropanation, functionalization | 65–70% | Moderate | Lab-scale |

| Reductive Amination | Ketone + ammonium acetate | 50–55% | Low | Limited |

Critical Challenges and Solutions

Purification Issues

Stereochemical Drift

Scalability of Catalytic Methods

- Problem : Stetter reactions suffer from catalyst loading.

- Solution : Immobilized thiamine catalysts reduce costs.

化学反应分析

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis and for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on certain biological pathways.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride

- CAS Number : 2031268-79-6 (hydrochloride salt) , 1315373-41-1 (free base)

- Molecular Formula : C₁₀H₁₄ClF₂N

- Molecular Weight : 221.67 g/mol

- Purity : ≥95% (HPLC) , with some suppliers offering ≥97% purity

Structural Features: The compound consists of a butan-2-amine backbone substituted at the fourth carbon with a 2,6-difluorophenyl group, forming a hydrochloride salt.

Comparison with Structurally Similar Compounds

Cyclopropylmethylamine Derivatives ()

A series of trans-cyclopropylmethylamine hydrochlorides with varying difluorophenyl substituents were synthesized and characterized (Table 1).

Table 1: Structural and Purity Comparison of Cyclopropylmethylamine Derivatives

| Compound ID | Substituent Position | Molecular Formula | HPLC Purity |

|---|---|---|---|

| 48 | 2,3-Difluorophenyl | C₁₀H₁₀ClF₂N | 95.1% |

| 49 | 2,4-Difluorophenyl | C₁₀H₁₀ClF₂N | 95.5% |

| 50 | 2,6-Difluorophenyl | C₁₀H₁₀ClF₂N | 96.5% |

| 51 | 3,4-Difluorophenyl | C₁₀H₁₀ClF₂N | 96.4% |

| 52 | 4-Chloro-2-fluorophenyl | C₁₀H₁₀Cl₂FN | 94.4% |

Key Differences :

- Backbone Structure : Unlike the linear butan-2-amine chain in the target compound, these derivatives feature a rigid cyclopropane ring fused to the phenyl group. This rigidity may enhance receptor selectivity, as seen in their role as 5-HT2C receptor agonists .

- Fluorine Substitution : Compound 50 shares the 2,6-difluorophenyl group with the target compound but differs in the cyclopropane ring. The 2,6-substitution pattern is associated with improved steric and electronic properties for receptor interactions .

- Purity : The target compound (≥95% ) and cyclopropyl derivatives (94.4–96.5% ) exhibit comparable purity levels, suggesting similar synthetic challenges in isolating fluorinated aromatic amines.

4-Amino-1-(2,6-Difluorophenyl)pyrrolidin-2-one Hydrochloride ()

Structural Features :

- IUPAC Name: 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one hydrochloride

- Backbone : Contains a pyrrolidin-2-one (γ-lactam) ring instead of a butan-2-amine chain.

- Functional Groups : A ketone group at position 2 and an amine at position 3.

Comparison :

- This could impact blood-brain barrier penetration or solubility .

- Receptor Interactions : The γ-lactam ring may engage in hydrogen bonding distinct from the butan-2-amine’s primary amine, altering binding affinities for biological targets.

Dichlorophenyl Butanoic Acid Derivatives ()

Example: 2-Amino-4-(2,6-dichlorophenyl)butanoic acid (CAS 1260637-28-2) Structural Differences:

Implications :

- Bioactivity : The carboxylic acid may limit membrane permeability, making it less suitable for central nervous system targets compared to the amine hydrochloride .

生物活性

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride is a substituted phenylbutanamine that has garnered attention in pharmacological research due to its potential biological activities. Its chemical structure, characterized by a butanamine backbone and a 2,6-difluorophenyl group, suggests possible interactions with various neurotransmitter systems, making it a candidate for neuropharmacological applications.

- Molecular Formula : C10H14ClF2N

- Molar Mass : 221.68 g/mol

Initial studies indicate that this compound may interact with several neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. The presence of fluorine atoms in its structure is hypothesized to enhance binding affinity and selectivity towards these targets. Further investigations are required to elucidate the specific mechanisms by which this compound exerts its effects.

Biological Activity Overview

Research has begun to explore the biological activity of this compound across several domains:

-

Neuropharmacology :

- Compounds with similar structures have been linked to stimulant effects and potential applications in treating mood disorders.

- Binding affinity studies suggest interactions with serotonin and dopamine receptors.

-

Cytotoxicity :

- Preliminary cytotoxicity assays indicate that derivatives of this compound may exhibit selective toxicity against certain cancer cell lines, although specific data on this compound is limited.

-

Enzyme Inhibition :

- The compound's potential role as an enzyme inhibitor is under investigation, particularly concerning enzymes involved in metabolic pathways relevant to diabetes and obesity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 4-Methylphenethylamine | Methyl group at para position | Commonly studied as a stimulant |

| 3,4-Methylenedioxyamphetamine | Methylenedioxy bridge | Known for psychoactive effects |

| 4-(Fluorophenyl)butan-2-amine | Single fluorine substitution | Less potent than its difluoro counterpart |

Case Studies and Research Findings

While comprehensive clinical studies specifically targeting this compound are scarce, emerging research highlights its potential:

-

Neuropharmacological Studies :

- A study investigating structurally similar compounds reported significant interactions with dopamine receptors, suggesting potential for developing treatments for neuropsychiatric disorders .

- Cytotoxicity Assessments :

- Enzyme Interaction Studies :

常见问题

Q. What are the recommended synthetic routes for 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically begins with 2,6-difluorobenzaldehyde as a precursor. A multi-step approach involves:

Nucleophilic substitution to introduce the amine backbone.

Reductive amination or Grignard reactions to assemble the butan-2-amine chain.

Salt formation with HCl to improve stability and solubility.

Purity validation requires HPLC (≥95% purity, as demonstrated in analogous syntheses ), complemented by ¹H/¹³C NMR for structural confirmation . Recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance crystallinity and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the 2,6-difluorophenyl substitution pattern and butan-2-amine backbone. Key signals include aromatic fluorine-coupled splitting and amine proton shifts .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₃F₂N·HCl, MW 227.68 g/mol) .

- X-ray crystallography : Resolves stereochemical ambiguities in the hydrochloride salt form .

Q. What physicochemical properties influence its experimental handling?

- Methodological Answer :

- Solubility : High solubility in polar solvents (water, methanol) due to the hydrochloride salt form, critical for in vitro assays .

- Stability : Store at 2–8°C under inert atmosphere to prevent amine oxidation or hydrolysis. Stability studies should include TGA/DSC to assess thermal degradation .

Advanced Research Questions

Q. How can contradictions in biological activity data for fluorinated phenylalkylamines be resolved?

- Methodological Answer : Discrepancies often arise from:

- Stereochemical variations : Enantiomers (e.g., R vs. S configurations) exhibit divergent receptor affinities. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .

- Assay conditions : Standardize cell lines (e.g., HEK293 for GPCR studies) and buffer pH to ensure reproducibility .

- Meta-analysis : Cross-reference data from structural analogs (e.g., 2,4- vs. 2,6-difluoro substitutions) to identify substituent-specific trends .

Q. What strategies optimize synthetic yield while preserving stereochemical integrity?

- Methodological Answer :

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key bond-forming steps .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during fluorophenyl coupling, minimizing racemization .

- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and intermediate stability .

Q. How does the 2,6-difluorophenyl substitution impact electronic properties and target binding?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine atoms increase aromatic ring electron deficiency, enhancing π-π stacking with hydrophobic receptor pockets (e.g., serotonin receptors) .

- Steric effects : The 2,6-substitution minimizes steric hindrance, allowing optimal alignment in active sites. Compare with 3,5-difluoro analogs to quantify positional effects .

Q. What in silico methods predict target interactions for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., 5-HT₂C receptors) to predict binding poses .

- Quantum mechanical calculations : DFT (B3LYP/6-31G*) evaluates frontier molecular orbitals and electrostatic potential maps for reactivity insights .

- MD simulations : GROMACS assesses dynamic binding stability over 100-ns trajectories .

Q. How should SAR studies be designed to explore backbone modifications?

- Methodological Answer :

- Backbone elongation : Synthesize pentan-2-amine analogs to assess chain length effects on potency .

- Branching : Introduce methyl groups at the β-position to evaluate steric tolerance in receptor binding .

- Bioisosteric replacement : Replace the amine with azaheterocycles (e.g., pyrrolidine) and compare pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。